molecular formula C14H20N2O B6600827 N-[1-(Phenylmethyl)-3-piperidinyl]acetamide CAS No. 60169-74-6

N-[1-(Phenylmethyl)-3-piperidinyl]acetamide

Cat. No.: B6600827
CAS No.: 60169-74-6
M. Wt: 232.32 g/mol
InChI Key: MGTPZEGFFWIFPK-UHFFFAOYSA-N
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Description

N-[1-(Phenylmethyl)-3-piperidinyl]acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Phenylmethyl)-3-piperidinyl]acetamide typically involves the reaction of piperidine derivatives with acylating agents. One common method includes the condensation of carboxylic acids and amines in the presence of catalysts such as titanium tetrachloride (TiCl4) in pyridine at elevated temperatures . Another approach involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using efficient and cost-effective routes. The use of metal-based catalysis and multicomponent reactions are common in industrial settings to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(Phenylmethyl)-3-piperidinyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amides, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(1-benzylpiperidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12(17)15-14-8-5-9-16(11-14)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTPZEGFFWIFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701262872
Record name N-[1-(Phenylmethyl)-3-piperidinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60169-74-6
Record name N-[1-(Phenylmethyl)-3-piperidinyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60169-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(Phenylmethyl)-3-piperidinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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